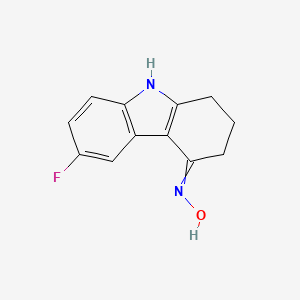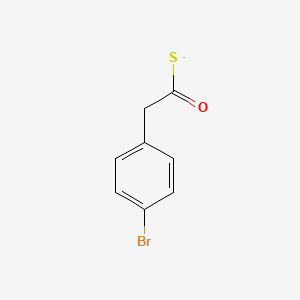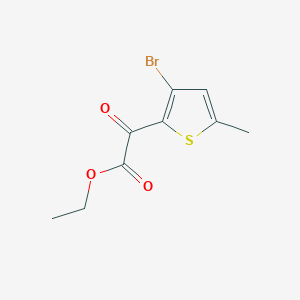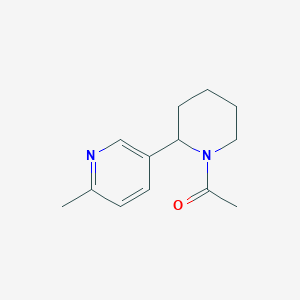![molecular formula C9H13BrO2 B11822591 Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate CAS No. 2307750-95-2](/img/structure/B11822591.png)
Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound featuring a bromine atom and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate typically involves the bromination of a bicyclic precursor followed by esterification. One common method is the Diels-Alder reaction, which forms the bicyclic structure, followed by selective bromination and esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The primary alcohol derivative.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigating its effects on biological systems.
Material Science: Exploring its properties in the development of new materials
Mechanism of Action
The mechanism of action for rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other reactions, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride
- Methyl (1R,6S,7R)-7-[3-(methoxymethoxy)propyl]-7-methyl-2-oxobicyclo[4.1.0]heptane-1-carboxylate
Uniqueness
rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization .
Properties
CAS No. |
2307750-95-2 |
|---|---|
Molecular Formula |
C9H13BrO2 |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO2/c1-12-8(11)9-5-3-2-4-6(9)7(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
GYRZVPNVHCGECT-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCCC[C@@H]1[C@H]2Br |
Canonical SMILES |
COC(=O)C12CCCCC1C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)

![tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B11822526.png)

![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)
![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)


![6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)





